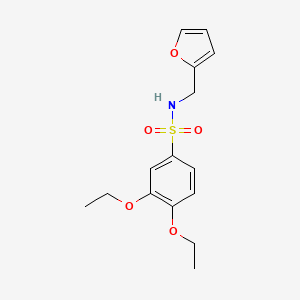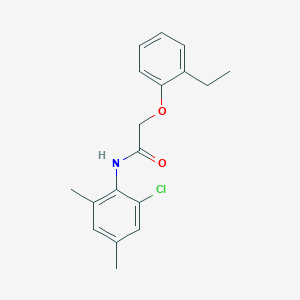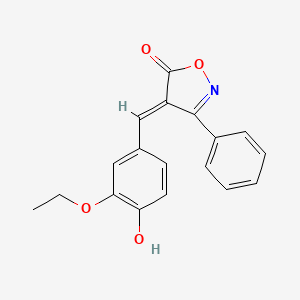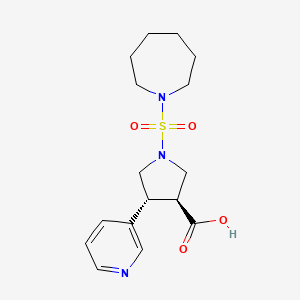![molecular formula C14H11F3N2OS B5591889 2-(2-pyridinylthio)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5591889.png)
2-(2-pyridinylthio)-N-[2-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- 2-(2-pyridinylthio)-N-[2-(trifluoromethyl)phenyl]acetamide is a compound involved in various chemical and pharmaceutical studies. Its molecular structure and properties have been explored in different contexts, including synthesis and potential biological activities.
Synthesis Analysis
- The synthesis of similar acetamide compounds often involves conformational analysis and the utilization of chiral amino acids for the introduction of various alkyl and aryl substituents (Costello et al., 1991).
- A process involving Michael addition-lactamization followed by sulfide oxidation-elimination/N- to O-sulfonyl transfer sequence has been used for synthesizing related pyridine derivatives (Stark et al., 2014).
Molecular Structure Analysis
- Studies on similar acetamide compounds have explored their molecular structure using various techniques, including X-ray diffraction and spectroscopy. These analyses often reveal the planarity of the amide unit and its relationship with adjacent aromatic rings (Umezono & Okuno, 2015).
Chemical Reactions and Properties
- The chemical reactions involving related pyridine derivatives often include electrophilic substitutions and interactions with various reagents, resulting in diverse reaction products and demonstrating the compound's reactivity (Prachayasittikul et al., 1991).
Physical Properties Analysis
- The physical properties of such compounds can be characterized by methods like thermogravimetric analysis, differential thermal analysis, and spectroscopic techniques. These analyses provide insights into the compound's stability and physical behavior under various conditions (Nayak et al., 2014).
Chemical Properties Analysis
- Chemical properties like reactivity with different functional groups, stability under various conditions, and interactions with other chemical entities are crucial aspects of such acetamide derivatives. This includes understanding the compound's behavior in different chemical environments and its potential for various chemical transformations (Pan et al., 2016).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-pyridin-2-ylsulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2OS/c15-14(16,17)10-5-1-2-6-11(10)19-12(20)9-21-13-7-3-4-8-18-13/h1-8H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLUORIEMJTRKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5591837.png)

![(4aR*,7aS*)-1-isobutyl-4-isonicotinoyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5591845.png)


![4-{[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}-2,6-dimethylmorpholine](/img/structure/B5591876.png)
![N-benzyl-N-[(3-methyl-2-pyridinyl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5591901.png)
![benzaldehyde O-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B5591904.png)

![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-(1-oxoisoquinolin-2(1H)-yl)acetamide](/img/structure/B5591916.png)
![N-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5591924.png)
![N-(2,6-dimethylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5591925.png)